molecular formula C19H20S2 B14610529 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane CAS No. 58681-16-6

7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane

Cat. No.: B14610529
CAS No.: 58681-16-6
M. Wt: 312.5 g/mol
InChI Key: ZOJXMMAIBOZHSL-UHFFFAOYSA-N
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Description

7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is a chemical compound characterized by its unique bicyclic structure. This compound is notable for its two phenylsulfanyl groups attached to the seventh carbon of the bicyclo[4.1.0]heptane framework. The presence of these phenylsulfanyl groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane typically involves the reaction of bicyclo[4.1.0]heptane with phenylsulfanyl reagents under specific conditions. One common method involves the use of phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the phenylsulfanyl groups can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as alkoxides, amines, and thiolates.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.

Scientific Research Applications

7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]heptane: The parent compound without the phenylsulfanyl groups.

    7,7-Dichlorobicyclo[4.1.0]heptane: A similar compound with chlorine atoms instead of phenylsulfanyl groups.

    7,7-Diphenylbicyclo[4.1.0]heptane: A compound with phenyl groups instead of phenylsulfanyl groups.

Uniqueness

7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58681-16-6

Molecular Formula

C19H20S2

Molecular Weight

312.5 g/mol

IUPAC Name

7,7-bis(phenylsulfanyl)bicyclo[4.1.0]heptane

InChI

InChI=1S/C19H20S2/c1-3-9-15(10-4-1)20-19(17-13-7-8-14-18(17)19)21-16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2

InChI Key

ZOJXMMAIBOZHSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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